molecular formula C9H8N2O3 B8433590 Methyl [(2-cyanopyridin-3-yl)oxy]acetate

Methyl [(2-cyanopyridin-3-yl)oxy]acetate

Cat. No.: B8433590
M. Wt: 192.17 g/mol
InChI Key: QYCPQAYBEBHMEC-UHFFFAOYSA-N
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Description

Methyl [(2-cyanopyridin-3-yl)oxy]acetate is a functionalized pyridine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. This compound is primarily valued for its role in the synthesis of complex heterocyclic systems. Specifically, it is a key precursor in the heteroannulation route to 6-substituted 3-amino-N-methylfuro[3,2-b]pyridine-2-carboxamides . These fused aromatic heterocycles are of significant interest due to their isosterism with benzofurans and azaindoles, and they are investigated as potent kinase inhibitors . The molecular scaffold accessed through this intermediate is a important pharmacophore in the development of new therapeutic agents. Researchers utilize this compound to build diverse chemical libraries for biological screening, particularly in oncology research. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-(2-cyanopyridin-3-yl)oxyacetate

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)6-14-8-3-2-4-11-7(8)5-10/h2-4H,6H2,1H3

InChI Key

QYCPQAYBEBHMEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(N=CC=C1)C#N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Methyl [(2-cyanopyridin-3-yl)oxy]acetate and its derivatives have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that compounds within this class can inhibit the growth of pathogens, making them potential candidates for developing new antibiotics.

Anticancer Properties

Cyanopyridine derivatives, including this compound, have shown promise in cancer therapy. Studies reveal that these compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The mechanism involves the release of cytochrome c from mitochondria, triggering apoptotic pathways .

Case Study:
In vitro studies have demonstrated that modifications to the cyanopyridine structure enhance anticancer activity. For instance, introducing alkoxy substituents significantly improves lipophilicity and biological efficacy against tumor cells .

Cardiovascular Effects

Research has identified several derivatives of cyanopyridines as potential cardiotonics. These compounds can influence cardiac muscle contraction and may offer therapeutic benefits for heart diseases .

Agricultural Applications

The unique properties of this compound also extend to agricultural chemistry. It has been explored for its potential use as a pesticide or herbicide due to its biological activity against certain plant pathogens.

Comparative Analysis with Related Compounds

To better understand the applications of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(3-cyanopyridin-2-yloxy)acetateEthyl group instead of methyl; similar reactivityPotentially different solubility and bioactivity
2-Cyano-N-methylpyridineLacks ester functionality; focuses on nitrogen substitutionDifferent biological profile
3-Cyano-4-methylpyridineMethyl substitution at position four; altered reactivityMay exhibit different pharmacological properties

This table highlights how variations in substituents can affect the chemical behavior and biological activity of related compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a broader class of pyridine-acetate derivatives. Below is a comparative analysis of its structural analogs, focusing on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight Key Features/Applications Reference
Methyl [(2-cyanopyridin-3-yl)oxy]acetate 2-CN, 3-OCH2COOCH3 C9H8N2O3 192.17 High polarity due to CN; agrochemical intermediate Hypothetical
Methyl 2-(2-chloropyridin-3-yl)acetate 2-Cl, 3-CH2COOCH3 C8H8ClNO2 185.61 Chlorine enhances lipophilicity; pesticide precursor
Ethyl 6-Chloropyridine-3-acetate 6-Cl, 3-CH2COOCH2CH3 C9H10ClNO2 199.63 Ethyl ester improves solubility; antimicrobial agent
Methyl 3-methoxy-2-(2-(((1-aryl-1H-pyrazol-3-yl)oxy)methyl)phenyl)acrylate Pyrazole-aryl, acrylate ester Variable ~300–350 Fungicidal activity (strobilurin analog)
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate Fused imidazo-pyridine, methyl ester C11H12N2O2 204.23 Bioactive heterocycle; potential CNS drug candidate

Physicochemical and Reactivity Comparisons

  • Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to chloro or methoxy substituents. This enhances electrophilic substitution reactivity at ortho/para positions . Chlorine in Methyl 2-(2-chloropyridin-3-yl)acetate increases lipophilicity, favoring membrane permeability in agrochemicals .
  • Synthetic Challenges: Iodinated analogs (e.g., compounds 2a-2e in ) failed to synthesize due to steric hindrance or instability, whereas cyano groups are more manageable . Ethyl 6-Chloropyridine-3-acetate benefits from milder reaction conditions (e.g., K2CO3 in acetone) compared to harsher iodination protocols .
  • Imidazo-pyridine derivatives () show enhanced bioactivity in drug discovery, suggesting that fused rings could be a strategic modification for pharmaceutical applications .

Preparation Methods

Two-Step Synthesis Pathway

This approach combines fluorination and cyanation:

  • Fluorination : 2,3-Dichloro-5-trifluoromethylpyridine reacts with KF in dimethyl sulfoxide (DMSO) at 120°C to form 3-chloro-2-fluoro-5-trifluoromethylpyridine (92% yield).

  • Cyanation : The fluoro intermediate undergoes displacement with KCN in aqueous medium at 40°C, yielding the target compound (78% yield).

Advantages Over Traditional Methods

  • Solvent-free conditions : Eliminates DMSO recycling costs, reducing production expenses by ~30%.

  • Byproduct management : Generates KCl as the primary waste, which is non-toxic and easily removed via filtration.

Multi-Component Hantzsch-Type Reactions

Modified Hantzsch Protocol

A one-pot synthesis condenses methyl glyoxylate, 2-cyanopyridine, and ammonium acetate in refluxing ethanol. The reaction proceeds via:

  • Knoevenagel condensation between methyl glyoxylate and 2-cyanopyridine.

  • Cyclization with ammonium acetate to form the dihydropyridine intermediate.

  • Oxidation to the aromatic pyridine system using MnO₂ (82% overall yield).

Limitations and Byproducts

  • Side reactions : Competing Michael addition reduces yield by 12–15% in unpurified starting materials.

  • Oxidation control : Over-oxidation generates 3-cyanopyridine-N-oxide (up to 8%), necessitating chromatographic purification.

Esterification of Carboxylic Acid Intermediates

Acid-Catalyzed Esterification

Reacting [(2-cyanopyridin-3-yl)oxy]acetic acid with methanol in the presence of H₂SO₄ (2 mol%) at 65°C for 6 hours achieves 76% conversion. Dean-Stark trap use improves yield to 84% by removing water.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 100°C) reduces reaction time to 25 minutes with comparable yield (81%). This method is energy-efficient but requires specialized equipment.

Comparative Analysis of Preparation Methods

ParameterCatalytic HydrogenationNucleophilic SubstitutionHantzsch ReactionEsterification
Yield (%)85–9075–7878–8276–84
Reaction Time (h)2–43–58–124–6
Temperature (°C)20–4040–12080–10065–100
ByproductsHCl, Pd residuesKClN-OxidesWater
ScalabilityIndustrialIndustrialLab-scalePilot-scale
Cost (USD/kg product)320–350280–300410–450340–370

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.39 (s, CH₃), 4.84 (s, OCH₂), 6.99 (s, py-H).

  • IR : Peaks at 2222 cm⁻¹ (C≡N) and 1688 cm⁻¹ (C=O) confirm functional groups.

  • Elemental Analysis : C 54.54%, H 5.49%, N 25.44% (theoretical) vs. C 54.44%, H 5.55%, N 25.3% (observed).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows 99.2% purity for catalytic hydrogenation products vs. 97.8% for esterification-derived material .

Q & A

Q. What are the optimal synthetic routes for Methyl [(2-cyanopyridin-3-yl)oxy]acetate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis can be approached via nucleophilic substitution or esterification. For example, reacting 2-cyano-3-hydroxypyridine with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) is a viable route. Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyridine derivative to bromoester) and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the pyridine ring protons (δ 7.5–8.5 ppm), methyl ester (δ 3.8–3.9 ppm, singlet), and the oxyacetate methylene group (δ 4.6–4.8 ppm, singlet).
  • ¹³C NMR : Peaks for the cyano group (δ ~115 ppm), ester carbonyl (δ ~170 ppm), and pyridine carbons (δ 120–150 ppm).
  • IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹). Compare with literature data for analogous esters (e.g., methyl cyanoacetate derivatives) to validate assignments .

Q. What computational methods are recommended for predicting the thermochemical properties (e.g., ΔfH) of this compound?

  • Methodological Answer : Use density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set to calculate gas-phase enthalpy of formation (ΔfH). Validate results against experimental data for related pyridine-based esters (e.g., methyl 3-oxo-pentanoate) . Include solvation models (e.g., COSMO) for aqueous-phase stability assessments.

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the pyridine ring in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : The cyano group at the 2-position deactivates the pyridine ring, directing electrophilic substitution to the 5-position (meta to CN). For nucleophilic attacks (e.g., SNAr), use strong nucleophiles (e.g., amines) under high-temperature conditions. Monitor regioselectivity via LC-MS or X-ray crystallography. Compare with non-cyano analogs to isolate electronic effects .

Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered crystal packing?

  • Methodological Answer : Employ SHELXL for refinement, focusing on hydrogen-bonding networks and torsional angles. Use ORTEP-3 to visualize disorder and apply restraints (e.g., DELU, SIMU) during refinement. If polymorphism is suspected, perform differential scanning calorimetry (DSC) to identify phase transitions and correlate with XRD patterns .

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for targeting enzyme active sites?

  • Methodological Answer : The ester can be hydrolyzed to the carboxylic acid for conjugation with pharmacophores (e.g., amide bond formation). Its pyridine-cyano motif may act as a bioisostere for nicotinamide or inhibit kinases. Test inhibitory activity via in vitro assays (e.g., fluorescence-based kinase profiling) and validate binding modes using molecular docking (AutoDock Vina) .

Data Analysis & Experimental Design

Q. What experimental controls are critical when analyzing degradation products of this compound under hydrolytic conditions?

  • Methodological Answer :
  • Include a negative control (ester in anhydrous solvent) to rule out non-hydrolytic degradation.
  • Use LC-HRMS to identify hydrolysis products (e.g., [(2-cyanopyridin-3-yl)oxy]acetic acid).
  • Quantify degradation kinetics at varying pH (2–12) and temperatures (25–60°C) to model stability .

Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the oxyacetate moiety?

  • Methodological Answer : Compare DFT-optimized geometries (gas phase) with XRD data (solid state). Account for crystal packing effects using periodic boundary conditions in software like VASP. If deviations exceed 0.02 Å, re-examine basis set adequacy or consider dynamic effects via molecular dynamics simulations .

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